![molecular formula C15H18N2O3 B4433117 N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433117.png)
N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective inhibitor of the protein kinase CK1δ, which has been identified as a potential target for the treatment of various diseases, including cancer, Alzheimer's disease, and bipolar disorder.
Mecanismo De Acción
N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a selective inhibitor of CK1δ, which is a member of the casein kinase 1 family of serine/threonine protein kinases. CK1δ plays a critical role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythms. This compound binds to the ATP-binding site of CK1δ, thereby preventing its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and modulation of circadian rhythms.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CK1δ, leading to the inhibition of cell proliferation and induction of apoptosis. This compound also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects. In Alzheimer's disease, this compound reduces the levels of amyloid-beta peptides, which are toxic to neurons and impair cognitive function. In addition, this compound modulates circadian rhythms by regulating the activity of clock genes, which are crucial for maintaining proper sleep-wake cycles and metabolic homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK1δ, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. This compound is also relatively easy to synthesize, and its purity and yield can be optimized through various methods. However, there are also limitations to using this compound in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions, and its effects on other protein kinases and signaling pathways may need to be taken into account.
Direcciones Futuras
There are several future directions for research on N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other diseases. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its safety and efficacy in clinical trials. Another area of interest is the role of CK1δ in regulating circadian rhythms and metabolic homeostasis. This compound may be a useful tool for studying these processes and developing new therapies for circadian rhythm disorders and metabolic diseases. Finally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of this compound, which may provide new insights into the regulation of cellular processes and the development of novel therapeutic strategies.
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. This compound has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to reduce the levels of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In addition, this compound has been studied for its role in regulating circadian rhythms, which are disrupted in various psychiatric disorders, including bipolar disorder. These findings suggest that this compound may have broad therapeutic potential for the treatment of multiple diseases.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(12-6-5-7-13(8-12)19-4)16-15(18)14-10(2)17-20-11(14)3/h5-9H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNCIKVRQKEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



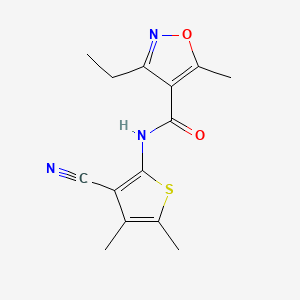
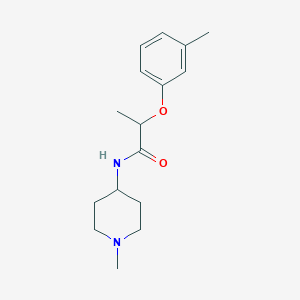
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4433047.png)
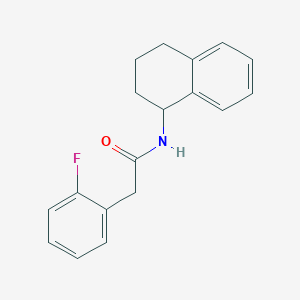
![2-[(2,3-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4433077.png)
![1-(2-furoyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4433084.png)
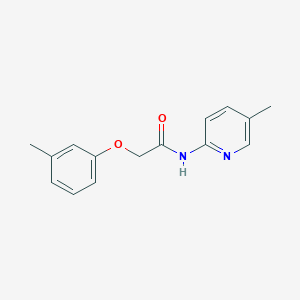
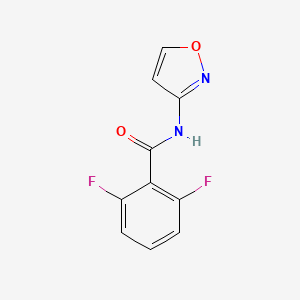
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433114.png)
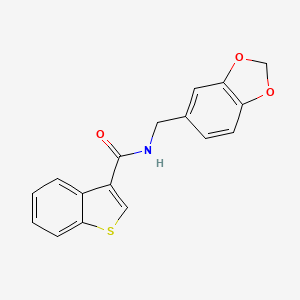
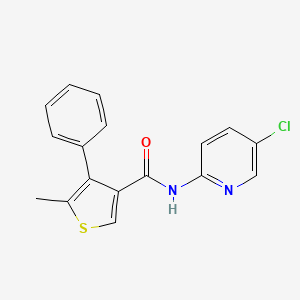
![1-[(2-chloro-6-fluorophenyl)acetyl]piperidine](/img/structure/B4433139.png)
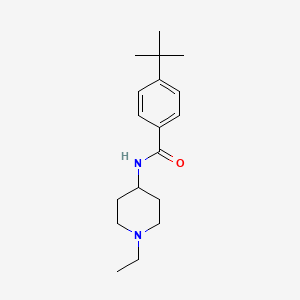
![1-ethyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4433147.png)